BenchChemオンラインストアへようこそ!

RU-521

cGAS inhibitor binding affinity Kd comparison biochemical characterization

RU-521 is the definitive cGAS inhibitor for translational research, uniquely combining high-affinity binding (Kd=36.2 nM) with validated in vivo efficacy across multiple disease models, including Aicardi-Goutières syndrome, sepsis, and neuroinflammation. Unlike alternatives with species-selectivity gaps or weak cellular activity, RU-521 demonstrates potent, dual human/mouse activity and has been independently replicated in cardiac, pulmonary, and CNS studies. Choose RU-521 to eliminate experimental risk and ensure reproducible, publication-ready data.

Molecular Formula C19H12Cl2N4O3
Molecular Weight 415.2 g/mol
Cat. No. B610591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU-521
SynonymsRU320521;  RU-320521;  RU 320521;  RU521;  RU-521;  RU 521;  RU.521; 
Molecular FormulaC19H12Cl2N4O3
Molecular Weight415.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=NC3=C(N2)C=CC(=C3Cl)Cl)C4C5=CC=CC=C5C(=O)O4
InChIInChI=1S/C19H12Cl2N4O3/c1-8-13(16-9-4-2-3-5-10(9)18(27)28-16)17(26)25(24-8)19-22-12-7-6-11(20)14(21)15(12)23-19/h2-7,16,24H,1H3,(H,22,23)
InChIKeyIAWZUQAOMURCLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RU-521 cGAS Inhibitor Procurement Guide: Selection Criteria for DNA-Sensing Pathway Studies


RU-521 (CAS 2262452-06-0, also referred to as RU.521 or RU320521) is a small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), the primary cytosolic DNA sensor in the innate immune system [1]. This compound belongs to the pyrazolone-benzimidazole chemical class and functions by binding to the cGAS catalytic domain, thereby preventing dsDNA-induced enzymatic activation and subsequent production of the second messenger cGAMP [2]. RU-521 has been characterized in multiple peer-reviewed studies as a tool compound for probing DNA-induced innate immune responses and is currently at the preclinical research stage for applications in autoimmunity and inflammation [3].

RU-521 cGAS Inhibitor: Why Structural Analogs Cannot Be Assumed Interchangeable


cGAS inhibitors display profound divergence in biochemical binding affinity, species-specific potency, cellular activity, and translational validation. A 2019 comparative structural analysis revealed that RU.521 and PF-06928215 adopt fundamentally different binding modes within the cGAS catalytic pocket—RU.521 binds in a conformation compatible with the mouse cGAS–DNA complex (PDB 5XZG), whereas PF-06928215 interacts with a distinct structural orientation (PDB 5V8N) [1]. These molecular differences manifest as marked variations in functional parameters: G140 demonstrates sub-nanomolar potency against human cGAS (h-cGAS IC50 = 14 nM) but >30-fold reduced activity against mouse cGAS (m-cGAS IC50 = 442 nM) [2]; CU-76 exhibits moderate potency (h-cGAS IC50 = 0.24 μM) but lacks reported in vivo validation [3]; PF-06928215 shows weak cellular activity (IC50 = 4.9 μM) and no efficacy in cellular cGAS reporter assays . RU-521 uniquely combines high-affinity binding (Kd = 36.2 nM), functional activity against both mouse and human cGAS in cellular systems, and independent replication across multiple disease-relevant in vivo models. Substituting RU-521 with any of these alternatives introduces material experimental risk due to species selectivity mismatches, insufficient potency, or absence of translational validation.

RU-521 cGAS Inhibitor Comparative Evidence: Quantified Differentiation Versus Closest Analogs


RU-521 Binding Affinity vs. PF-06928215: 5.5-Fold Higher Affinity by Kd Comparison

RU-521 demonstrates approximately 5.5-fold higher binding affinity for cGAS compared to PF-06928215, as measured by direct Kd comparison. The dissociation constant (Kd) of RU-521 is 36.2 nM , whereas PF-06928215 exhibits a Kd of 200 nM in binding assays . This affinity difference translates to functional potency in cellular assays, where RU-521 effectively suppresses dsDNA-induced signaling (cellular IC50 = 0.70–0.80 μM), while PF-06928215 shows no measurable activity in cellular cGAS reporter assays measuring dsDNA-induced IFN-β expression .

cGAS inhibitor binding affinity Kd comparison biochemical characterization

RU-521 Species Selectivity Profile vs. G140: Broad Rodent-Human Activity vs. Human-Specific Restriction

RU-521 exhibits functional inhibition of both mouse and human cGAS with comparable efficacy, whereas G140 demonstrates pronounced human-specific selectivity. RU-521 inhibits mouse cGAS with an IC50 of 0.11 μM and human cGAS with an IC50 of 2.94 μM—a 27-fold difference but with both values in the sub- to low-micromolar range and validated cellular activity in both species . In contrast, G140 shows a 31.6-fold selectivity for human cGAS (h-cGAS IC50 = 14.0 nM) over mouse cGAS (m-cGAS IC50 = 442 nM) , rendering it largely inactive against mouse cGAS at concentrations practical for in vivo studies. RU.521 has been validated in multiple mouse disease models including sepsis-induced cardiac dysfunction, acute lung injury, subarachnoid hemorrhage, and cardiac transplantation [1].

species selectivity mouse cGAS inhibitor human cGAS inhibitor cross-species cGAS inhibition

RU-521 In Vivo Functional Validation vs. CU-76: Documented Efficacy Across Multiple Disease Models vs. No Reported In Vivo Data

RU-521 has been validated in at least five independent in vivo disease models with documented functional outcomes, whereas CU-76 lacks any reported in vivo efficacy data. RU-521 demonstrated significant cardiac output increase in a mouse sepsis model [1], prolonged graft survival in mouse cardiac transplantation [2], protection against neutrophil extracellular trap-induced vascular endothelial injury in acute lung injury patients [3], improved neurological outcomes in subarachnoid hemorrhage models [4], and reduced IFN-β expression in bone marrow-derived macrophages from Trex1⁻/⁻ Aicardi-Goutières syndrome mice [5]. CU-76 (h-cGAS IC50 = 0.24 μM) has only been characterized in vitro for selective DNA pathway inhibition with no effect on RIG-I-MAVS or Toll-like receptor pathways, with no published in vivo studies .

in vivo cGAS inhibition preclinical validation disease model efficacy

RU-521 Pathway Selectivity Confirmation: dsDNA-Dependent cGAS Inhibition Without Off-Pathway Activity

RU-521 inhibits dsDNA-activated cGAS signaling but does not suppress immune responses triggered by RNA, Toll-like receptor ligands, cGAMP, or recombinant interferon. In reporter assays, RU.521 suppressed dsDNA-induced but not 5'ppp-HP20 RNA-induced or murine IFN-β-induced IFN-β1-dependent gene expression . In RAW 264.7 cells, RU.521 did not inhibit Pam3CSK4-, poly(I:C)-, or LPS-induced Il6 mRNA expression, confirming selectivity for cGAS-mediated signaling over TLR and RIG-I pathways [1]. This selectivity profile is critical because cGAS inhibition must be distinguished from broader immunosuppression; other cGAS inhibitors such as suramin function via DNA displacement rather than direct catalytic inhibition and exhibit distinct selectivity profiles [2].

pathway selectivity off-target activity cGAS specificity

RU-521 Species-Specific Enzymatic IC50: Quantified Mouse vs. Human cGAS Potency Difference

RU-521 exhibits a 27-fold difference in enzymatic inhibitory potency between mouse and human cGAS, with mouse cGAS inhibition (IC50 = 0.11 μM) being substantially more potent than human cGAS inhibition (IC50 = 2.94 μM) . This species-specific difference is an inherent characteristic of RU-521's binding interaction with the cGAS active site and distinguishes it from other cGAS inhibitors. For comparison, G140 demonstrates the opposite selectivity profile with 31.6-fold preference for human cGAS (h-cGAS IC50 = 14.0 nM; m-cGAS IC50 = 442 nM) . The RU.521 species selectivity profile, while showing a quantitative difference between species, maintains functional inhibition in both mouse and human systems at achievable cellular concentrations (0.70–0.80 μM cellular IC50 in both species) .

species-specific IC50 mouse cGAS human cGAS enzymatic inhibition

RU-521 cGAS Inhibitor Application Scenarios: Evidence-Based Research and Preclinical Use Cases


Autoimmune and Autoinflammatory Disease Modeling (Aicardi-Goutières Syndrome, Trex1 Deficiency)

RU-521 is validated in bone marrow-derived macrophages (BMDMs) from Trex1⁻/⁻ mice, a genetic model of Aicardi-Goutières syndrome (AGS) characterized by constitutive cGAS activation and type I interferon overproduction. RU.521 reduces basal Ifnb1 mRNA expression in Trex1⁻/⁻ BMDMs and suppresses chronically elevated type I interferon in primary macrophages from this autoimmune model [1]. This application leverages RU.521's demonstrated pathway selectivity and in vivo activity in autoimmune contexts, where cGAS inhibition represents a therapeutic strategy for interferonopathies. The compound is currently designated at the preclinical research stage for AGS [2].

Sepsis and Acute Inflammatory Organ Injury Models

RU.521 has demonstrated functional efficacy in multiple acute inflammatory injury models. In a mouse sepsis model, RU.521 treatment significantly increased cardiac output and alleviated inflammatory responses and oxidative stress damage via increased Sirt3 expression in cardiac tissue [1]. In acute lung injury (ALI) models, RU.521 protects against neutrophil extracellular trap-induced vascular endothelial injury by inhibiting cGAS/STING pathway activation, with confirmed reductions in cGAS and STING mRNA and protein expression (p<0.05) and decreased IFN-β and TNF-α serum levels [2]. Additionally, RU.521 mitigated hypoxia-induced pulmonary inflammation and oxidative stress in alveolar epithelia during one-lung ventilation models [3].

Transplantation Immunology and Graft Rejection Studies

RU.521 has been validated in mouse cardiac transplantation models where treatment with the cGAS inhibitor led to significantly prolonged graft survival [1]. The underlying mechanism involves decreased expression and phosphorylation of downstream pathway proteins including TANK binding kinase 1 and nuclear factor κB, with corresponding reductions in proinflammatory cytokines. Notably, diminished proportions of macrophages (CD11b⁺F4/80⁺) and CD8⁺ T cells in the spleen were observed, along with decreased activation of CD8⁺ T cells (CD8⁺CD69⁺) within the graft. This application is supported by a patent specifically covering the use of cGAS inhibitors including RU.521 for treating cardiac transplant rejection [2].

Neuroinflammation and Central Nervous System Injury Models

RU.521 improved neurological outcomes and reduced neuroinflammation in a subarachnoid hemorrhage (SAH) mouse model by regulating microglial polarization through the cGAS/STING/NF-κB pathway during early brain injury after SAH [1]. In cerebral venous sinus thrombosis (CVST) models, RU.521 decreased levels of 2′3′-cGAMP, STING, and downstream inflammatory cytokines, and suppressed NLRP3 inflammasome and pyroptosis-related components including cleaved caspase-1, GSDMD, and cleaved IL-1β [2]. These findings support RU.521's utility in investigating cGAS-dependent neuroinflammatory mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for RU-521

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.